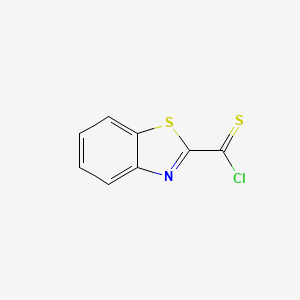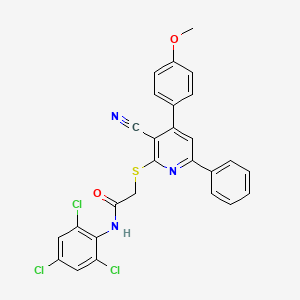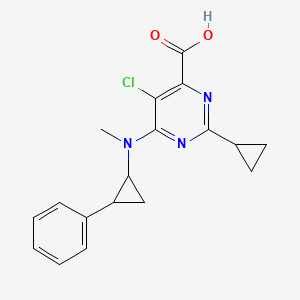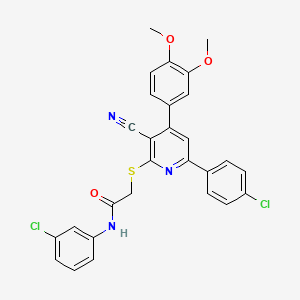
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol is an organic compound that belongs to the class of furans. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features a furan ring attached to a phenyl group substituted with isopropyl and methyl groups, along with a methanol group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl(4-isopropyl-3-methylphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes under specific conditions. One common method includes the use of a Grignard reagent, where the furan derivative is reacted with a substituted benzaldehyde in the presence of a catalyst such as magnesium or zinc. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon.
Substitution: Electrophilic aromatic substitution can occur on the furan ring or the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of furan-2-yl(4-isopropyl-3-methylphenyl)carboxylic acid.
Reduction: Formation of furan-2-yl(4-isopropyl-3-methylphenyl)methane.
Substitution: Formation of various halogenated or nitrated derivatives.
科学研究应用
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Furan-2-yl(4-isopropyl-3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Furanmethanol: A simpler furan derivative with similar chemical properties.
Furan-2-ylmethanethiol: Contains a thiol group instead of a methanol group.
Furan-2-yl(phenyl)methanone: Features a ketone group instead of a methanol group.
Uniqueness
Furan-2-yl(4-isopropyl-3-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
分子式 |
C15H18O2 |
|---|---|
分子量 |
230.30 g/mol |
IUPAC 名称 |
furan-2-yl-(3-methyl-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C15H18O2/c1-10(2)13-7-6-12(9-11(13)3)15(16)14-5-4-8-17-14/h4-10,15-16H,1-3H3 |
InChI 键 |
RMCUJEVDESIBKL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)C(C2=CC=CO2)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


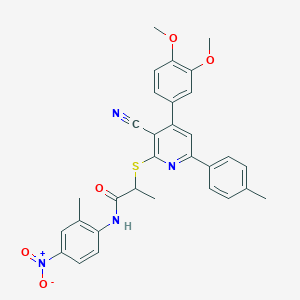
![4-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11771307.png)
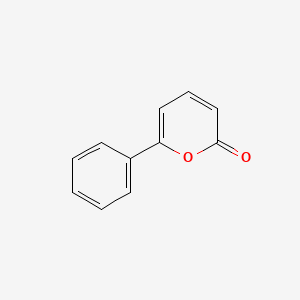
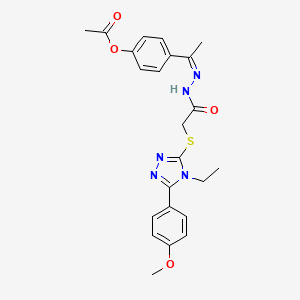
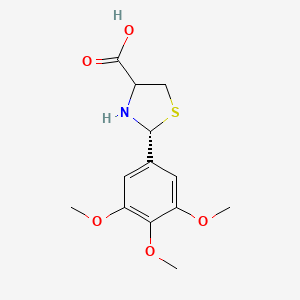

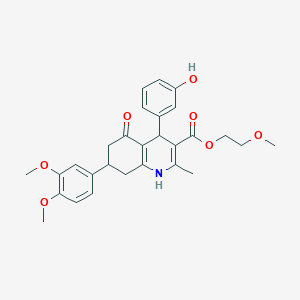
![(2R,6R)-2,6-Diisopropyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B11771329.png)
![4-Iodo-2-methyl-1H-benzo[d]imidazole](/img/structure/B11771337.png)
![1H-pyrazolo[3,4-d]pyridazine](/img/structure/B11771339.png)
